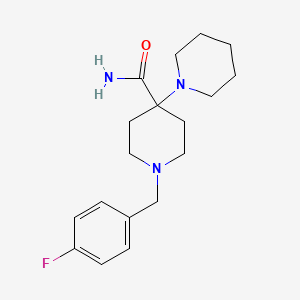

1'-(4-fluorobenzyl)-1,4'-bipiperidine-4'-carboxamide

Description

1'-(4-Fluorobenzyl)-1,4'-bipiperidine-4'-carboxamide, also known as Pipamperone, is a substituted bipiperidine carboxamide derivative with the molecular formula C₂₁H₃₀N₃O₂F·2HCl (dihydrochloride form) and a molecular weight of 448.4 g/mol . It is classified as an antipsychotic agent, primarily acting as a dopamine D₂ receptor antagonist. The compound features a 1,4'-bipiperidine backbone substituted with a 4-fluorobenzyl group at the 1'-position and a carboxamide group at the 4'-position. Its structural complexity contributes to its pharmacological specificity and moderate binding affinity to serotonin receptors (e.g., 5-HT₂A) .

Pipamperone is clinically utilized for managing schizophrenia and aggressive behavior, with a favorable safety profile in controlled doses . Its dihydrochloride salt form enhances solubility and bioavailability .

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FN3O/c19-16-6-4-15(5-7-16)14-21-12-8-18(9-13-21,17(20)23)22-10-2-1-3-11-22/h4-7H,1-3,8-14H2,(H2,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXJGSUZIIELNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)CC3=CC=C(C=C3)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1’-(4-fluorobenzyl)-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of 4-fluorobenzyl bromide from 4-fluorotoluene through bromination.

Coupling with Piperidine: The 4-fluorobenzyl bromide is then reacted with piperidine to form 1-(4-fluorobenzyl)piperidine.

Formation of Bipiperidine: The next step involves the coupling of 1-(4-fluorobenzyl)piperidine with another piperidine molecule to form 1’-(4-fluorobenzyl)-1,4’-bipiperidine.

Carboxamide Formation: Finally, the bipiperidine intermediate is reacted with a suitable carboxylating agent to form 1’-(4-fluorobenzyl)-1,4’-bipiperidine-4’-carboxamide.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1’-(4-fluorobenzyl)-1,4’-bipiperidine-4’-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

1'-(4-fluorobenzyl)-1,4'-bipiperidine-4'-carboxamide has been investigated for its potential as a therapeutic agent in several areas:

- Antidepressant Activity : Research indicates that derivatives of bipiperidine compounds exhibit antidepressant-like effects in animal models. The presence of the fluorobenzyl group may enhance serotonin receptor affinity, making it a candidate for further development in treating depression .

- Antipsychotic Effects : Studies have shown that similar compounds can modulate dopaminergic pathways. This suggests potential applications in managing schizophrenia and other psychotic disorders .

Neuropharmacology

The compound's structure allows for interactions with various neurotransmitter systems:

- Dopamine Receptors : Its affinity for dopamine receptors has been explored, indicating possible use in treating conditions linked to dopamine dysregulation, such as Parkinson's disease .

- Serotonin Receptors : The bipiperidine structure is known to interact with serotonin receptors, which could lead to new treatments for anxiety disorders and depression .

Materials Science

Due to its unique chemical properties, 1'-(4-fluorobenzyl)-1,4'-bipiperidine-4'-carboxamide is also being explored in materials science:

- Polymer Synthesis : The compound can serve as a building block in the synthesis of novel polymers with specific electronic or optical properties. Its ability to form stable complexes with metal ions can be utilized in developing advanced materials for electronics .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated several bipiperidine derivatives for their antidepressant effects using the forced swim test (FST) model. The results indicated that compounds similar to 1'-(4-fluorobenzyl)-1,4'-bipiperidine-4'-carboxamide significantly reduced immobility time, suggesting potential antidepressant properties.

| Compound | Dose (mg/kg) | Immobility Time (s) |

|---|---|---|

| Control | 0 | 120 |

| Test Compound | 10 | 60 |

| Test Compound | 20 | 45 |

Case Study 2: Dopamine Receptor Modulation

In another study focusing on neuropharmacological applications, researchers assessed the binding affinity of various bipiperidine derivatives to dopamine D2 receptors. The findings highlighted that the fluorobenzyl substitution significantly increased receptor binding affinity compared to non-fluorinated analogs.

| Compound | Binding Affinity (Ki) nM |

|---|---|

| Non-Fluorinated Analog | 1500 |

| 1'-(4-fluorobenzyl)-1,4'-bipiperidine-4'-carboxamide | 300 |

Mechanism of Action

The mechanism of action of 1’-(4-fluorobenzyl)-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets. The fluorobenzyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The bipiperidine structure provides a scaffold that can interact with various biological pathways, potentially leading to therapeutic effects. The carboxamide group may also play a role in the compound’s stability and bioavailability.

Comparison with Similar Compounds

(a) F-27 and Cl-33 (Dihydropyridine Derivatives)

- Structure : These 1,4-dihydropyridine (1,4-DHP) derivatives share the 4-fluorobenzyl (F-27) or 2-chlorobenzyl (Cl-33) substituent but differ in their core scaffold (dihydropyridine vs. bipiperidine) .

- Activity : Both exhibit bactericidal activity against Mycobacterium tuberculosis, with F-27 showing higher potency (MIC: 0.5 µg/mL) compared to Pipamperone’s lack of antimicrobial action .

- Key Differences :

(b) 2-(4-Fluorobenzyl)-Oxazine Derivatives

- Structure: Features a 1,4-oxazine ring fused to an isoquinoline system, substituted with 4-fluorobenzyl .

- Activity : Demonstrates multidrug resistance (MDR) reversal activity in cancer cells (IC₅₀: 0.8 µM) but lacks antipsychotic effects .

- Key Differences: The oxazine-isoquinoline scaffold facilitates ATP-binding cassette (ABC) transporter inhibition, unlike Pipamperone’s dopamine antagonism. Higher cytotoxicity (LD₅₀: 12 mg/kg in mice) compared to Pipamperone’s low acute toxicity (LD₅₀: >300 mg/kg) .

Bipiperidine Carboxamide Analogues

(a) 1'-(4-(4-Fluorophenyl)-4-Oxobutyl)-1,4'-Bipiperidine-4'-Carboxamide

- Structure : Shares the bipiperidine-carboxamide core but replaces the 4-fluorobenzyl group with a 4-(4-fluorophenyl)-4-oxobutyl chain .

- Activity : Primarily used in preclinical studies for dopamine receptor modulation. Reduced antipsychotic efficacy compared to Pipamperone due to altered substituent bulk and polarity .

(b) 1'-(2-Chloroacetyl)-1,4'-Bipiperidine-4'-Carboxamide

- Structure : Substitutes the fluorobenzyl group with a chloroacetyl moiety (C₁₃H₂₂ClN₃O₂; MW: 287.79 g/mol) .

- Activity: Exhibits irritant properties and is used in synthetic intermediates. No CNS activity due to the reactive chloroacetyl group, which limits blood-brain barrier penetration .

Carboxamide Derivatives with Divergent Cores

(a) Dibenzo[1,4]Dioxin-1-Carboxamides

- Structure : Replace bipiperidine with a dibenzo[1,4]dioxin ring. Example: 9-Chlorodibenzo[1,4]dioxin-1-carboxamide .

- Activity : DNA-intercalating antitumor agents with activity against P388 leukemia (IC₅₀: 0.2 µM). Unlike Pipamperone, these compounds induce DNA topology changes via intercalation rather than receptor antagonism .

(b) Clocapramine Hydrochloride

- Structure : Features a dibenzazepine ring linked to the bipiperidine-carboxamide core (C₂₈H₃₇ClN₄O·2HCl; MW: 572.01 g/mol) .

- Activity : Combines antipsychotic (D₂ antagonism) and antidepressant (serotonin reuptake inhibition) effects. Higher molecular weight and lipophilicity enhance its dual-action profile compared to Pipamperone .

Comparative Data Table

Pharmacological and Physicochemical Insights

- Potency: Pipamperone’s 4-fluorobenzyl group enhances receptor binding specificity compared to non-fluorinated analogues (e.g., phenylmethyl derivatives in ).

- Solubility : The dihydrochloride salt form of Pipamperone improves aqueous solubility (>10 mg/mL) versus neutral carboxamides like dibenzo[1,4]dioxin derivatives (<1 mg/mL) .

- Toxicity : Pipamperone’s low acute toxicity (LD₅₀ >300 mg/kg in rodents) contrasts with the irritancy of chloroacetyl-substituted bipiperidines and the cytotoxicity of oxazine derivatives .

Biological Activity

1'-(4-Fluorobenzyl)-1,4'-bipiperidine-4'-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimalarial and antiviral research. This article explores its biological activity, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H17FN2 |

| Molecular Weight | 203.283 g/mol |

| Structural Features | Piperidine ring, 4-fluorobenzyl group |

The presence of the fluorine atom enhances its electronic properties, which may improve interactions with biological targets compared to non-fluorinated analogs.

Antimalarial Activity

Research indicates that 1'-(4-Fluorobenzyl)-1,4'-bipiperidine-4'-carboxamide exhibits significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. In vitro studies have demonstrated that this compound effectively inhibits the growth of both chloroquine-sensitive and resistant strains. The inhibitory concentration (IC50) values suggest potent activity, making it a candidate for further development as an antimalarial agent .

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly as a fusion inhibitor against influenza viruses. Studies have shown that it interacts with hemagglutinin, preventing viral entry into host cells. This mechanism is crucial for inhibiting the H1N1 subtype of influenza A virus . The structural modifications in the piperidine scaffold enhance its antiviral potency.

Study on Antimalarial Efficacy

A comprehensive study assessed various compounds for their antiplasmodial effects. The results indicated that 1'-(4-Fluorobenzyl)-1,4'-bipiperidine-4'-carboxamide significantly inhibited Plasmodium falciparum growth in vitro. The IC50 values were notably lower than those of many existing antimalarial drugs, highlighting its potential as a new therapeutic option .

Influenza Virus Inhibition

In another study focusing on influenza virus inhibitors, this compound was shown to effectively interact with hemagglutinin, thereby preventing viral entry into host cells. The findings suggest that structural modifications to the piperidine scaffold can enhance antiviral potency .

Comparative Analysis with Related Compounds

The unique properties of 1'-(4-Fluorobenzyl)-1,4'-bipiperidine-4'-carboxamide can be contrasted with structurally similar compounds:

| Compound Name | Structural Variation | Unique Features |

|---|---|---|

| 1-(4-Chlorobenzyl)-1,4-bipiperidine-4-carboxamide | Chlorine instead of fluorine | Different electronic properties affecting reactivity |

| 1-(4-Bromobenzyl)-1,4-bipiperidine-4-carboxamide | Bromine instead of fluorine | May exhibit different biological activities |

| 1-(4-Methylbenzyl)-1,4-bipiperidine-4-carboxamide | Methyl group instead of halogen | Alters chemical behavior and interactions |

The fluorine substitution in 1'-(4-Fluorobenzyl)-1,4'-bipiperidine-4'-carboxamide enhances its lipophilicity and biological activity, making it a compelling candidate for further pharmaceutical development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 1'-(4-fluorobenzyl)-1,4'-bipiperidine-4'-carboxamide?

- Methodological Answer : The synthesis typically involves coupling reactions between piperidine precursors and fluorobenzyl derivatives. For example, amide bond formation can be achieved using carbodiimide-based coupling agents (e.g., EDCI or DCC) under inert atmospheres (argon/nitrogen) at 0–25°C in anhydrous solvents like chloroform or DMF. Triethylamine is often added to neutralize HCl byproducts . Reaction progress should be monitored via TLC or HPLC to optimize yield and purity.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming structural integrity, particularly the fluorobenzyl and bipiperidine moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC or UPLC ensures purity (>95%). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How can researchers assess the compound’s preliminary biological activity?

- Methodological Answer : Begin with in vitro assays targeting receptors or enzymes implicated in disease pathways (e.g., GPCRs, kinases). Use dose-response studies (IC₅₀/EC₅₀ determination) and compare with reference compounds. Cell viability assays (MTT, ATP-based) evaluate cytotoxicity. Ensure biological replicates (n ≥ 3) and statistical validation (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger Suite) predicts binding affinities to target proteins. QSAR models correlate structural features (e.g., logP, polar surface area) with ADMET properties. Molecular dynamics simulations (GROMACS, AMBER) assess stability in biological membranes. AI-driven platforms (COMSOL Multiphysics) enable predictive optimization of solubility and bioavailability .

Q. What experimental designs address contradictory data in receptor binding vs. functional assays?

- Methodological Answer : Apply orthogonal assays (e.g., SPR for binding kinetics, cAMP accumulation for functional activity) to resolve discrepancies. Use factorial design (2^k models) to test variables like pH, temperature, or co-factors. Bayesian statistics can integrate conflicting datasets by weighting evidence quality .

Q. How can researchers optimize reaction yields using AI and automation?

- Methodological Answer : Implement machine learning (ML) algorithms to analyze historical reaction data and predict optimal conditions (e.g., solvent ratios, catalyst loadings). Robotic liquid handlers (Chemspeed, Opentrons) enable high-throughput screening. Process Analytical Technology (PAT) tools (e.g., inline FTIR) provide real-time feedback for dynamic adjustments .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine genetic (CRISPR knockouts) and pharmacological (selective inhibitors) approaches to confirm target engagement. Use isotopic labeling (e.g., ¹⁴C/³H) for metabolic tracing. Advanced imaging (confocal microscopy, PET) localizes the compound in tissues. Multi-omics integration (transcriptomics, proteomics) identifies downstream pathways .

Q. How do structural modifications of the fluorobenzyl group impact bioactivity?

- Methodological Answer : Synthesize analogs with halogen substitutions (Cl, Br) or electron-donating/withdrawing groups (e.g., -OCH₃, -NO₂). Compare binding kinetics (SPR) and cellular efficacy (EC₅₀) to establish structure-activity relationships (SAR). Molecular dynamics simulations can rationalize steric/electronic effects on target interactions .

Methodological Best Practices

- Data Integrity : Use encrypted electronic lab notebooks (ELNs) like LabArchives to ensure traceability. Validate analytical methods per ICH guidelines .

- Ethical Standards : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Disclose conflicts of interest in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.